Methyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Description

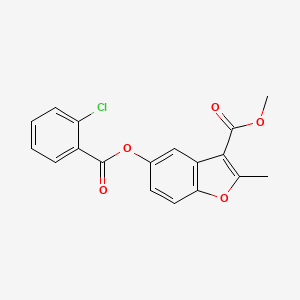

Methyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative characterized by a 2-methyl-substituted benzofuran core. The compound features a methyl ester at position 3 and a 2-chlorobenzoyloxy group at position 5. Its molecular formula is inferred as C₁₈H₁₃ClO₅, with an approximate molecular weight of 344.75 g/mol (calculated by adjusting the molecular weight of its 4-fluoro analog from ).

The benzofuran scaffold is notable for its prevalence in pharmaceuticals and agrochemicals due to its bioisosteric similarity to indoles and coumarins. Substituents such as the 2-chlorobenzoyloxy group and methyl ester influence the compound’s physicochemical properties, including lipophilicity, solubility, and metabolic stability. Synthesis likely involves esterification of 5-hydroxy-2-methylbenzofuran-3-carboxylate with 2-chlorobenzoyl chloride, analogous to methods described for related compounds in .

Properties

IUPAC Name |

methyl 5-(2-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO5/c1-10-16(18(21)22-2)13-9-11(7-8-15(13)23-10)24-17(20)12-5-3-4-6-14(12)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDCUJXEKFPJIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound possesses a complex structure characterized by a benzofuran core with a chlorobenzoyl moiety. Its chemical formula is , and it features both ester and aromatic functionalities, which are pivotal in its biological interactions.

Anticancer Properties

Research indicates that compounds with similar benzofuran structures exhibit significant anticancer activity. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma (NSCLC). In vitro assessments reveal that these compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 1.48 | Apoptosis induction |

| Compound B | NCI-H23 | 0.49 | VEGFR-2 inhibition |

| This compound | TBD | TBD | TBD |

Anticholinesterase Activity

Benzofuran derivatives have also been investigated for their anticholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have demonstrated the ability to inhibit cholinesterase enzymes effectively.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The chlorobenzoyl group may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, enhancing their anticancer potential.

- Cholinesterase Inhibition : The compound may modulate neurotransmitter levels by inhibiting cholinesterase, offering potential benefits in treating cognitive disorders.

Case Studies and Research Findings

A study published in Nature highlighted the efficacy of benzofuran derivatives in targeting cancer cell lines. The most potent compound exhibited an IC50 value comparable to established drugs, reinforcing the therapeutic potential of these compounds.

Another investigation focused on the synthesis of various benzofuran derivatives, revealing that modifications to the structure significantly influenced biological activity. These findings suggest that further research into this compound could yield valuable insights into its pharmacological applications.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzoyloxy Derivatives

Key Observations:

- Steric Considerations: The 2,2-dimethylpropanoyl (pivaloyl) group in the compound from introduces significant steric hindrance, which may reduce enzymatic degradation .

- Hydrogen Bonding: Benzoyloxy groups (as in the target compound) engage in stronger hydrogen bonding than benzyloxy derivatives (), affecting solubility and crystallinity .

Ester Group Modifications

The methyl ester at position 3 can be replaced with bulkier esters, altering pharmacokinetic properties:

Table 2: Ester Group Variations

Key Observations:

- Hydrophilicity: The 2-methoxyethyl ester () introduces ether oxygen, improving water solubility compared to the methyl ester .

- Metabolic Stability: Bulkier esters (e.g., 2,6-dichlorobenzyl in ) may resist esterase-mediated hydrolysis, prolonging biological half-life .

Structural and Crystallographic Insights

highlights that benzofuran derivatives with carboxyl groups form intermolecular hydrogen bonds, creating dimers and influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.